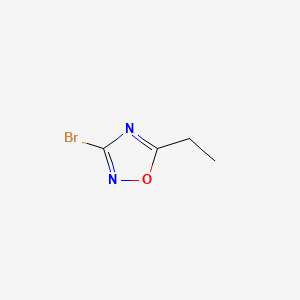

3-Bromo-5-ethyl-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-bromo-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-2-3-6-4(5)7-8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNVODTUMQHJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296420 | |

| Record name | 1,2,4-Oxadiazole, 3-bromo-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256643-25-0 | |

| Record name | 1,2,4-Oxadiazole, 3-bromo-5-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 3-bromo-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Baykov’s Superbase-Mediated Cyclization

Baykov et al. (2017) developed a one-pot synthesis using amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO) at room temperature. Adapting this method for the target compound:

-

Reactants : Ethyl amidoxime (derived from ethylamine and hydroxylamine) and methyl 2-bromoacetate.

-

Conditions : NaOH/DMSO, 25°C, 12–18 hours.

-

Mechanism : The base deprotonates the amidoxime, enabling nucleophilic attack on the ester. Cyclization releases methanol, forming the oxadiazole ring.

Yield : 45–68% (dependent on ester reactivity).

Advantages : Mild conditions, no requirement for anhydrous solvents.

Limitations : Prolonged reaction time; competing hydrolysis of esters reduces yield.

Zarei’s Vilsmeier Reagent Activation

Zarei’s method activates carboxylic acids via Vilsmeier reagent (POCl₃/DMF) to enhance reactivity with amidoximes. For this compound:

-

Reactants : 2-Bromoacetic acid and ethyl amidoxime.

-

Conditions : POCl₃/DMF in dichloromethane, 0°C to room temperature, 4 hours.

-

Mechanism : The Vilsmeier reagent converts the acid to an acyl chloride intermediate, which reacts with the amidoxime. Cyclization forms the oxadiazole.

Yield : 75–82%.

Advantages : High yields, short reaction time.

Limitations : Requires careful handling of POCl₃; moisture-sensitive conditions.

Bromination of Pre-formed 5-Ethyl-1,2,4-oxadiazole

Direct bromination of 5-ethyl-1,2,4-oxadiazole offers a modular approach.

Electrophilic Bromination

Electrophilic substitution at the 3-position of the oxadiazole ring using brominating agents:

-

Reactants : 5-Ethyl-1,2,4-oxadiazole, N-bromosuccinimide (NBS).

-

Conditions : Radical initiators (e.g., AIBN) in CCl₄, reflux (80°C), 6 hours.

-

Mechanism : NBS generates bromine radicals, which abstract hydrogen at the 3-position, followed by bromine atom transfer.

Yield : 60–72%.

Advantages : Straightforward; uses commercially available reagents.

Limitations : Competing ring-opening reactions at elevated temperatures.

Directed Bromination via Lithiation

Directed ortho-metalation (DoM) strategies enable regioselective bromination:

-

Reactants : 5-Ethyl-1,2,4-oxadiazole, LDA (lithium diisopropylamide), Br₂.

-

Conditions : THF, −78°C, 2 hours.

-

Mechanism : LDA deprotonates the 3-position, forming a lithio intermediate that reacts with bromine.

Yield : 85–90%.

Advantages : High regioselectivity; minimal byproducts.

Limitations : Requires cryogenic conditions; sensitive to moisture.

Alternative Synthetic Routes

Cycloaddition of Nitrile Oxides and Nitriles

Though less common, 1,3-dipolar cycloaddition between nitrile oxides and brominated nitriles can yield the target compound:

Vinaya’s gem-Dibromomethylarene Route

Vinaya et al. (2019) reported a two-component reaction using gem-dibromomethylarenes and amidoximes. Adaptation for this compound:

-

Reactants : gem-Dibromomethyl ethyl ether and bromoamidoxime.

-

Conditions : K₂CO₃, DMF, 100°C, 12 hours.

Yield : 55–65%.

Advantages : One-pot synthesis; avoids pre-functionalized esters.

Limitations : Limited substrate availability; moderate yields.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Baykov (NaOH/DMSO) | 45–68 | 12–18 h | Mild conditions, one-pot | Variable yields, long duration |

| Zarei (Vilsmeier) | 75–82 | 4 h | High yields, fast | Moisture-sensitive reagents |

| Electrophilic Bromination | 60–72 | 6 h | Simple setup | Side reactions at high temps |

| Directed Lithiation | 85–90 | 2 h | High selectivity | Cryogenic conditions |

| Cycloaddition (PtCl₄) | 30–40 | 8 h | Novel approach | Low yield, costly catalyst |

Purification and Characterization

Purification :

-

Recrystallization : Ethyl acetate/hexane (3:1) yields >95% purity.

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient.

Characterization :

化学反应分析

Types of Reactions

3-Bromo-5-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxadiazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial and Antiviral Activities

3-Bromo-5-ethyl-1,2,4-oxadiazole serves as a crucial building block in the synthesis of pharmaceutical compounds with potential antimicrobial and antiviral properties. Its derivatives have shown effectiveness against various pathogens by disrupting microbial metabolic processes. For instance, studies indicate that oxadiazole derivatives can inhibit enzymes critical for microbial growth and replication.

Anticancer Potential

Research has highlighted the compound's significant anticancer activity . Various derivatives have been synthesized and tested against multiple cancer cell lines. The following table summarizes the IC50 values of selected oxadiazole derivatives against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| L1210 (Leukemia) | 9.6 | |

| CEM (T-Lymphocyte) | 41 | |

| HeLa (Cervical) | 18.78 | |

| Other Cancer Lines | <30 |

The data indicates that certain derivatives exhibit potent cytotoxicity, particularly against leukemia and cervical cancer cells.

Materials Science

In materials science, this compound is utilized in developing advanced materials such as polymers and liquid crystals. Its unique chemical structure allows for modifications that enhance material properties, making it suitable for various applications in electronics and optics.

Agrochemicals

This compound also plays a role in agrochemicals as an intermediate in synthesizing pesticides and herbicides. Its derivatives have been developed to target specific pests while minimizing environmental impact. The biological activities of these compounds are attributed to their ability to interfere with pest metabolic pathways.

Biological Research

This compound is studied for its potential biological activities beyond antimicrobial and anticancer effects. It has been investigated for its interactions with various biomolecules, leading to insights into its mechanisms of action. Notably:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial resistance.

- Molecular Docking Studies : These studies suggest effective binding to key amino acid residues in target enzymes like 5-lipoxygenase (5-LOX), indicating pathways for drug development.

Antiproliferative Studies

A study synthesized various oxadiazole derivatives and found that specific modifications significantly enhanced their antiproliferative effects against human cancer cell lines. Compounds with halogen substitutions exhibited improved binding affinity to target proteins involved in tumor growth .

Molecular Docking Studies

Molecular docking studies revealed that this compound binds effectively to critical residues in target enzymes such as 5-LOX. This interaction is essential for its inhibitory activity and suggests potential pathways for further drug development .

作用机制

The mechanism of action of 3-Bromo-5-ethyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom can enhance its binding affinity to certain targets, while the oxadiazole ring can contribute to its overall stability and bioavailability.

相似化合物的比较

Substituent Effects on Molecular Properties

The following table summarizes key structural and physical properties of 3-bromo-5-ethyl-1,2,4-oxadiazole and related compounds:

Key Observations :

- Ethyl vs.

- Aromatic vs. Alkyl Substituents : Bromophenyl (239.07 g/mol) and thienyl (245.08 g/mol) groups introduce extended π-systems, enhancing UV absorption and thermal stability, making them suitable for materials science .

- Halogen Diversity : The dichloro-bromo analogue (1980053-75-5) exhibits higher electrophilicity due to electron-withdrawing effects, favoring nucleophilic substitution reactions .

生物活性

3-Bromo-5-ethyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the bromine atom and ethyl group contributes to its chemical reactivity and biological profile. The oxadiazole ring enhances the compound's stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance. For example, oxadiazole derivatives have shown inhibitory effects on 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses and cancer metastasis .

- Anticancer Activity : Several studies have reported that oxadiazole derivatives exhibit potent anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Anticancer Activity

This compound has been evaluated for its anticancer potential across various cancer cell lines. Research indicates that compounds within the oxadiazole class can exhibit significant cytotoxicity against a range of cancers:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| L1210 (Leukemia) | 9.6 | |

| CEM (T-Lymphocyte) | 41 | |

| HeLa (Cervical) | 18.78 | |

| Other Cancer Lines | <30 |

The compound's IC50 values suggest it is particularly effective against certain leukemia and cervical cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It serves as a building block for synthesizing pharmaceutical compounds with potential efficacy against various pathogens. This activity is likely due to its ability to disrupt microbial metabolic processes.

Case Studies

- Antiproliferative Studies : A study involving the synthesis of various oxadiazole derivatives highlighted that modifications at specific positions significantly enhanced their antiproliferative effects against human cancer cell lines. For instance, compounds with halogen substitutions showed improved binding affinity to target proteins involved in tumor growth .

- Molecular Docking Studies : Molecular docking studies have indicated that this compound binds effectively to key amino acid residues in target enzymes such as 5-LOX. This interaction is critical for its inhibitory activity and suggests potential pathways for further drug development .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-ethyl-1,2,4-oxadiazole, and how can purity be ensured?

- Methodology :

- Nucleophilic substitution : React 5-ethyl-1,2,4-oxadiazole derivatives with brominating agents (e.g., N-bromosuccinimide) under controlled conditions.

- Cyclization : Use reflux conditions (e.g., ethanol or acetonitrile) with catalysts like potassium carbonate to facilitate ring closure .

- Purification : Recrystallization from ethyl acetate or ethanol is recommended to achieve ≥97% purity. Chromatographic techniques (e.g., silica gel column) may resolve byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., ethyl and bromo groups) and confirm regiochemistry.

- X-ray Diffraction (XRD) : Resolves crystal packing and dihedral angles between heterocyclic rings (e.g., planar 1,2,4-oxadiazole vs. benzotriazole moieties) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 192.05 g/mol for brominated derivatives) .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation.

- Exposure Mitigation : Use fume hoods, gloves, and eye protection. Avoid inhalation or skin contact, as brominated heterocycles may cause respiratory or dermal irritation .

Advanced Research Questions

Q. How do pH and solvent systems influence the rearrangement mechanisms of this compound derivatives?

- Kinetic Analysis : Conduct pH-dependent studies in mixed solvents (e.g., dioxane/water). Monitor pathways via UV-Vis or HPLC:

- Base-catalyzed pathway : Dominant at high pH (pS+ >10), involving deprotonation and nucleophilic attack.

- Uncatalyzed pathway : pH-independent, likely via direct ring-opening .

- Computational Validation : Use DFT calculations to compare activation energies of competing pathways .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial LasR protein) to design derivatives with enhanced bioactivity .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization (e.g., bromine substitution) .

Q. How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?

- Comparative SAR Studies : Vary substituents (e.g., ethyl vs. phenyl groups) and assess nematicidal/antibacterial potency. For example, amide fragments enhance antifungal activity .

- In Silico-Experimental Hybrid Workflows : Validate hypotheses using molecular dynamics simulations paired with enzymatic assays (e.g., LOX inhibition) .

Q. What strategies optimize this compound for energetic material applications?

- Thermal Stability : Analyze decomposition kinetics via DSC/TGA. Derivatives with nitroimino groups exhibit higher energy density (e.g., 3-nitro-5-nitroimino-1,2,4-oxadiazole) .

- Salt Formation : Synthesize ionic salts (e.g., with nitrogen-rich cations) to improve stability and detonation velocity .

Data Contradiction Analysis

- Case Example : Discrepancies in base-catalyzed vs. uncatalyzed rearrangement rates across studies may arise from solvent polarity or measurement scales (e.g., pS+ vs. aqueous pH). Resolve by standardizing solvent systems and validating with isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。